molecular formula C10H9F3O2 B7991112 Ethyl 2-(2,3,5-trifluorophenyl)acetate

Ethyl 2-(2,3,5-trifluorophenyl)acetate

Cat. No.: B7991112
M. Wt: 218.17 g/mol
InChI Key: NIEIIMWTZHORRK-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3,5-trifluorophenyl)acetate is an organic compound with the molecular formula C10H9F3O2 and a molecular weight of 218.17 g/mol . It is a derivative of benzoic acid and is characterized by the presence of three fluorine atoms on the benzene ring. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2,3,5-trifluorophenyl)acetate can be synthesized through several methods. One common method involves the reaction of 2,3,5-trifluorobenzyl bromide with ethyl acetate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki–Miyaura coupling, where 2,3,5-trifluorophenylboronic acid is coupled with ethyl bromoacetate in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high yield.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for high yield and minimal waste generation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3,5-trifluorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(2,3,5-trifluorophenyl)acetic acid

    Reduction: Ethyl 2-(2,3,5-trifluorophenyl)ethanol

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 2-(2,3,5-trifluorophenyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,3,5-trifluorophenyl)acetate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets.

Comparison with Similar Compounds

Ethyl 2-(2,3,5-trifluorophenyl)acetate can be compared with other similar compounds such as:

  • Ethyl 2-(2,4,5-trifluorophenyl)acetate
  • Ethyl 2-(2,3,4-trifluorophenyl)acetate
  • Ethyl 2-(2,3,6-trifluorophenyl)acetate

These compounds share similar structural features but differ in the position of the fluorine atoms on the benzene ring. The unique positioning of the fluorine atoms in this compound can influence its reactivity, binding affinity, and overall chemical properties .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research and industry Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis

Properties

IUPAC Name

ethyl 2-(2,3,5-trifluorophenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-15-9(14)4-6-3-7(11)5-8(12)10(6)13/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEIIMWTZHORRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(=CC(=C1)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30697508
Record name Ethyl (2,3,5-trifluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773135-01-6
Record name Benzoic acid, 2,3,5-trifluoro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl (2,3,5-trifluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30697508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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